N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving 4-methoxyphenyl and 4-methylphenyl precursors under acidic conditions.
Sulfanyl Group Introduction: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-(benzyloxy)benzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Other similar compounds: include those with hydrazide functionalities, such as isoniazid, which is used as an antitubercular agent.
Uniqueness
Structural Complexity: The combination of aromatic rings, triazole, and hydrazide functionalities in N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide provides a unique scaffold that can interact with multiple biological targets.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for synthetic modifications and the development of derivatives with enhanced properties.
Properties
Molecular Formula |
C32H29N5O3S |
---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C32H29N5O3S/c1-23-8-12-26(13-9-23)31-35-36-32(37(31)27-14-18-28(39-2)19-15-27)41-22-30(38)34-33-20-24-10-16-29(17-11-24)40-21-25-6-4-3-5-7-25/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+ |
InChI Key |
OXLGXKPRISXCRL-FMFFXOCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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